molecular formula C22H28N4O3 B2952947 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1421583-83-6

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2952947
CAS No.: 1421583-83-6
M. Wt: 396.491
InChI Key: QOJGSZUGIJLFMI-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide core, substituted with a 2,4-dimethylphenyl group at the pyrrolidine nitrogen and a cyclohexyl-1,2,4-oxadiazole moiety at the amide nitrogen. This structure combines lipophilic (dimethylphenyl, cyclohexyl) and heteroaromatic (oxadiazole) elements, which may enhance target binding and metabolic stability. The oxadiazole ring, known for its electron-withdrawing properties and resistance to enzymatic degradation, likely contributes to the compound’s pharmacokinetic profile .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-14-7-8-18(15(2)11-14)26-13-17(12-19(26)27)20(28)24-22(9-5-4-6-10-22)21-23-16(3)25-29-21/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGSZUGIJLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3(CCCCC3)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine core, a 1,2,4-oxadiazole moiety, and a dimethylphenyl group. Its molecular formula is C18_{18}H24_{24}N4_{4}O3_{3}, and it exhibits properties that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Compounds containing similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. While specific data on this compound is limited, related oxadiazole compounds have demonstrated anti-inflammatory effects through COX inhibition .
  • Antitumor Potential : Some studies suggest that oxadiazole derivatives may possess antitumor properties. For example, certain compounds in this class have been shown to induce apoptosis in cancer cell lines by modulating cellular signaling pathways .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in inflammation and tumor progression.
  • Interaction with Cellular Targets : The presence of the oxadiazole ring may facilitate interactions with specific receptors or proteins within cells, leading to altered cellular responses.

Case Studies

A few notable studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain oxadiazole derivatives significantly reduced prostaglandin E2 (PGE2) levels in macrophage cultures, indicating potential as anti-inflammatory agents .

Data Summary Table

Biological ActivityCompound TypeObserved EffectReference
AntimicrobialOxadiazole DerivativesInhibition of bacterial growth
Anti-inflammatoryCOX InhibitorsReduction in PGE2 levels
AntitumorOxadiazole AnaloguesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Lipophilicity : The target compound’s cyclohexyl and dimethylphenyl groups confer higher lipophilicity compared to analogs with fluorophenyl or furan substituents. This may improve membrane permeability but could reduce aqueous solubility.
  • Metabolic Stability : The oxadiazole ring in the target compound and is less prone to oxidative metabolism than thiadiazole or tetrazole rings, which may degrade faster in vivo .

Electronic and Steric Influences

  • The target compound’s dimethylphenyl group provides steric bulk but lacks strong electronic effects.
  • Heterocyclic Rings : Thiadiazole (S-containing) in may engage in sulfur-π interactions, whereas oxadiazole (O/N-containing) in the target compound and offers stronger dipole-dipole interactions .

Table 2: Research Findings from NMR and Structural Studies

Compound Pair Key Observation Implication
Target vs. Thiadiazole Analogs Thiadiazole analogs show distinct chemical shifts in regions A/B (NMR) . Substituent position alters proton environments, affecting binding dynamics.
Target vs. Oxadiazole Analog Similar oxadiazole-induced shifts suggest shared metabolic resistance . Common oxadiazole moiety enhances stability across derivatives.
Target vs. Tetrazole Analog Tetrazole’s hydrogen-bonding capacity differs from oxadiazole’s dipole effects. Choice of heterocycle tailors interaction with biological targets.

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